Ethanone, 2-(4-nitrophenyl)-1-(2,4,6-trihydroxyphenyl)-
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Overview
Description
Ethanone, 2-(4-nitrophenyl)-1-(2,4,6-trihydroxyphenyl)- is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a nitrophenyl group and a trihydroxyphenyl group attached to the ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-(4-nitrophenyl)-1-(2,4,6-trihydroxyphenyl)- typically involves the condensation of 4-nitrobenzaldehyde with 2,4,6-trihydroxyacetophenone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: Ethanone, 2-(4-nitrophenyl)-1-(2,4,6-trihydroxyphenyl)- can undergo oxidation reactions to form corresponding quinones.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Ester or ether derivatives.
Scientific Research Applications
Ethanone, 2-(4-nitrophenyl)-1-(2,4,6-trihydroxyphenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Ethanone, 2-(4-nitrophenyl)-1-(2,4,6-trihydroxyphenyl)- involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to the ability of the trihydroxyphenyl group to scavenge free radicals. The nitrophenyl group may also contribute to the compound’s biological activity by interacting with enzymes or receptors.
Comparison with Similar Compounds
- Ethanone, 2-(4-aminophenyl)-1-(2,4,6-trihydroxyphenyl)-
- Ethanone, 2-(4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)-
- Ethanone, 2-(4-chlorophenyl)-1-(2,4,6-trihydroxyphenyl)-
Comparison: Ethanone, 2-(4-nitrophenyl)-1-(2,4,6-trihydroxyphenyl)- is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. The trihydroxyphenyl group also enhances its antioxidant activity, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
15485-67-3 |
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Molecular Formula |
C14H11NO6 |
Molecular Weight |
289.24 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone |
InChI |
InChI=1S/C14H11NO6/c16-10-6-12(18)14(13(19)7-10)11(17)5-8-1-3-9(4-2-8)15(20)21/h1-4,6-7,16,18-19H,5H2 |
InChI Key |
JFWOJRCRRTUMLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2O)O)O)[N+](=O)[O-] |
solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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